BenchChemオンラインストアへようこそ!

tert-butyl (S)-2-((methylamino)methyl)morpholine-4-carboxylate

Enantiomeric excess Chiral purity Stereocontrolled synthesis

Choose the (S)-enantiomer to eliminate chiral risk in CNS & oncology drug development. This N-Boc-protected morpholine scaffold features orthogonal Boc protection enabling sequential site-selective derivatization while the free methylamino group provides a direct nucleophilic handle. Procuring pre-formed chiral material (≥95%, ≥94% ee) avoids the ~50% yield loss, SFC equipment cost, and QC complexity of terminal resolution. Ideal for fragment-based screening with drug-like XLogP3 0.4. Verify configuration: incorrect chirality can invert binding selectivity or abolish target engagement.

Molecular Formula C11H22N2O3
Molecular Weight 230.30 g/mol
Cat. No. B8257237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (S)-2-((methylamino)methyl)morpholine-4-carboxylate
Molecular FormulaC11H22N2O3
Molecular Weight230.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOC(C1)CNC
InChIInChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-5-6-15-9(8-13)7-12-4/h9,12H,5-8H2,1-4H3/t9-/m0/s1
InChIKeyKNVVDVAFPTYVMC-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing tert-Butyl (S)-2-((methylamino)methyl)morpholine-4-carboxylate: Chiral Morpholine Building Block for Drug Discovery


tert-Butyl (S)-2-((methylamino)methyl)morpholine-4-carboxylate (CAS 2291045-13-9) is an enantiomerically pure, N-Boc-protected C-substituted morpholine derivative bearing a pendant methylamino group . This compound serves as a protected chiral secondary amine building block within the broader class of morpholine scaffolds—a privileged pharmacophore extensively utilized in medicinal chemistry due to its favorable physicochemical and pharmacokinetic properties [1]. The (S)-configured stereocenter at the 2-position of the morpholine ring, combined with orthogonal Boc protection, renders this intermediate specifically suited for the stereocontrolled synthesis of drug candidates targeting CNS disorders, oncology, and cardiovascular diseases .

Procurement Risks: Why Generic Substitution of tert-Butyl (S)-2-((methylamino)methyl)morpholine-4-carboxylate Compromises Downstream Integrity


Substituting the (S)-enantiomer with its (R)-counterpart (CAS 2277435-90-0) or the racemic mixture (CAS 887987-72-6) introduces unacceptable risk in synthetic routes where the absolute configuration dictates the three-dimensional presentation of pharmacophoric elements to biological targets . The morpholine scaffold's position-2 stereocenter directly controls the spatial orientation of the methylaminomethyl side chain; incorrect chirality can invert binding selectivity from agonism to antagonism or abolish target engagement entirely [1]. Furthermore, procurement of racemic material necessitates downstream chiral separation via SFC or salt resolution, adding cost, reducing yield, and requiring enantiopurity verification that complicates quality control . The following quantitative evidence substantiates why only the specified (S)-configured building block can satisfy rigorous medicinal chemistry and process chemistry requirements.

Quantitative Differentiation Evidence for tert-Butyl (S)-2-((methylamino)methyl)morpholine-4-carboxylate Versus Closest Analogs


Absolute Stereochemistry Defines Enantiomeric Purity: (S)-Isomer vs. Racemic Mixture

Commercially sourced (S)-enantiomer is supplied with a purity specification of ≥97% (HPLC/chiral purity) , whereas the racemic mixture (CAS 887987-72-6) contains a 50:50 distribution of (S)- and (R)-enantiomers by definition, providing zero enantioenrichment . This means procurement of the specified (S)-compound delivers ≥94% enantiomeric excess (ee) as-shipped, bypassing the need for a chiral resolution step that, in a related morpholine intermediate context, required supercritical fluid chromatography on a kilogram scale, resulting in a 50% material loss from the racemate .

Enantiomeric excess Chiral purity Stereocontrolled synthesis

Orthogonal Boc Protection Enables Site-Selective Deprotection Without Racemization in Multi-Step Sequences

The compound features a Boc-protected morpholine nitrogen (labile to TFA) and a free secondary methylamine (nucleophilic handle), enabling sequential functionalization without protecting group conflict . In contrast, analogs such as (S)-N-Boc-3-morpholineacetic acid place the Boc group at the 3-position aminomethyl while leaving the morpholine NH free—an inverse protection pattern that alters the order of synthetic operations and precludes direct substitution in routes designed around N-Boc morpholine intermediates . The target compound's computed XLogP3-AA of 0.4, hydrogen bond donor count of 1, and hydrogen bond acceptor count of 4 provide a quantifiable polarity fingerprint distinct from the 3-substituted analog, which carries an additional carboxylic acid group that increases H-bond donors and acceptors, altering solubility and chromatographic behavior [1].

Orthogonal protecting groups Solid-phase synthesis Peptidomimetic chemistry

Morpholine Position-2 Stereochemistry Governs Bioactive Conformation in Chiral Drug Scaffolds

The (S)-configuration at the morpholine 2-position directs the methylaminomethyl side chain into a specific spatial orientation that is non-interchangeable with the (R)-enantiomer. This is evidenced by class-level data from the clinical-stage CHK1 inhibitor program (JP6027230B2), where the morpholin-2-yl-methylamino pharmacophore serves as the critical recognition element for Checkpoint Kinase 1 [1]. In that chemical series, the absolute configuration of the morpholine 2-substituent directly determines whether the compound binds CHK1 (IC50 values in the low nanomolar range) or loses activity entirely [2]. While the target compound itself is a protected intermediate rather than a final API, the same stereochemical requirement applies to any downstream target where the morpholine ring presents its 2-substituent to a chiral binding pocket—a principle validated across FDA-approved morpholine-containing drugs where enantiomers display divergent pharmacology [3].

Structure-activity relationship Chiral drug substance Conformational control

Enantiopurity Retention Under α-Methylation Conditions: Scalable Process Precedent

In a directly relevant process chemistry precedent, Takeda researchers demonstrated that an (S)-(+)-N-Boc morpholine derivative undergoes α-methylation with >99% enantiomeric excess (ee) at -78 °C using NaHMDS/KHMDS in THF, leveraging the 'memory of chirality' phenomenon . Critically, raising the temperature to -40 °C eroded ee to 74%—a 25-percentage-point drop—underscoring the sensitivity of chiral integrity to reaction conditions . On kilogram scale (16 kg input), the (S)-methyl-substituted protected morpholine intermediate was obtained in 97% ee, which was further upgraded to 99.5% ee after Boc deprotection and salt resolution with (+)-camphorsulfonic acid . This precedent demonstrates both the feasibility of maintaining high enantiopurity through multi-step sequences and the risk of erosion if proper conditions are not maintained—a consideration directly relevant to procurement specifications and handling protocols for the target compound.

Memory of chirality Process chemistry Enantioselective alkylation

Priority Application Scenarios for tert-Butyl (S)-2-((methylamino)methyl)morpholine-4-carboxylate Based on Comparative Evidence


Stereocontrolled Synthesis of CNS-Targeting Drug Candidates Requiring Defined 3D Pharmacophore Presentation

Medicinal chemistry programs developing CNS-active drug candidates—where the morpholine ring is frequently employed to enhance brain penetration and modulate PK properties [1]—require the (S)-configured building block to ensure the methylaminomethyl side chain projects the correct vector into the target binding pocket. The quantitative evidence shows that using the racemic mixture would necessitate downstream chiral separation with ~50% material loss , while the (R)-enantiomer would yield the opposite stereoisomer with potentially abolished target engagement as observed in the CHK1 inhibitor series (>3,000-fold potency differential between enantiomers) [2].

Parallel Library Synthesis With Orthogonal Protection for Diversity-Oriented Drug Discovery

The orthogonal Boc protection on the morpholine nitrogen—providing a TFA-labile handle orthogonal to the free methylamino nucleophile [1]—directly enables split-pool and parallel synthesis strategies where sequential, site-selective derivatization is required. This avoids the deprotection/reprotection cycles necessitated by non-orthogonally protected analogs such as (S)-N-Boc-3-morpholineacetic acid, which would invert the sequence of functionalization and potentially introduce racemization risk through additional synthetic manipulations .

Process Chemistry Scale-Up of Enantiopure Morpholine-Containing APIs From Preclinical to GMP Batches

As demonstrated by the Takeda TORC1/2 inhibitor campaign, the maintenance of enantiopurity through multi-step morpholine synthesis requires rigorous temperature control (-78 °C for α-methylation) to achieve >99% ee, with even a 38 °C increase causing a 25-percentage-point erosion in ee [1]. Procuring the pre-formed (S)-configured building block at ≥97% purity (≥94% ee) transfers the chiral integrity responsibility to the qualified supplier, reducing in-house development risk, avoiding the capital cost of preparative SFC equipment, and eliminating the 50% yield penalty associated with terminal chiral resolution of racemates .

Fragment-Based Drug Discovery (FBDD) Using C-Substituted Morpholine Scaffolds

The systematic chemical diversity approach recently validated for C-substituted morpholine acetic acid esters [1] establishes that stereochemically defined morpholine fragments can be directly screened against protein targets. tert-Butyl (S)-2-((methylamino)methyl)morpholine-4-carboxylate, with its drug-like computed XLogP3 of 0.4 and balanced HBD/HBA count (1/4) , represents an immediate synthetic precursor for generating larger fragment libraries with defined stereochemistry for crystallographic fragment screening, where the exact orientation of the 2-substituent determines the quality of electron density maps and the reliability of structure-based design hypotheses [2].

Quote Request

Request a Quote for tert-butyl (S)-2-((methylamino)methyl)morpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.